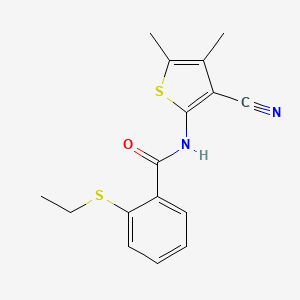
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with cyano and dimethyl groups. The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, and an ethylsulfanyl group, which consists of a two-carbon chain attached to a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC–MS) could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions such as reduction, while the amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be influenced by factors like its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Operationally Simple Synthesis Techniques
A study describes an operationally simple synthesis method using COMU as a coupling reagent for the production of N,N-diethyl-3-methylbenzamide (DEET), highlighting the potential for developing new amide bond formation techniques that could be applicable to related compounds (Withey & Bajic, 2015).
Antitumor Evaluation
Research on heterocyclic compounds derived from cyanoacetamide precursors, including efforts to synthesize derivatives with antitumor activity, offers a framework that could be applied to the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide. One study focused on the synthesis of polyfunctionally substituted heterocyclic compounds and their in vitro antiproliferative activity, suggesting a potential pathway for the exploration of anticancer properties (Shams et al., 2010).
Antibacterial Evaluation
The synthesis and antibacterial evaluation of naphthalene-dione derivatives offer insights into methods for assessing antibacterial properties. A study on the molecular docking and antibacterial evaluation of thiophenyl derivatives points towards possible applications in developing antibacterial agents and could provide a methodological framework relevant to similar compounds (Ravichandiran et al., 2015).
Metabolic Profile Studies
An investigation into the metabolic profile of 25CN-NBOMe in rats, humans, and C. elegans, focusing on phase I and II metabolites, could offer a methodological approach to studying the metabolism and potential pharmacokinetics of related compounds. Understanding the major metabolic pathways of similar compounds can inform safety and efficacy assessments (Šuláková et al., 2021).
Impurity Analysis in Pharmaceutical Compounds
Research on the identification, isolation, and synthesis of impurities in Repaglinide, an anti-diabetic drug, underscores the importance of purity analysis in pharmaceutical compounds. This study's approach to characterizing impurities could be relevant for ensuring the quality and safety of related chemical entities (Kancherla et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-20-14-8-6-5-7-12(14)15(19)18-16-13(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEIMIQUPFDHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

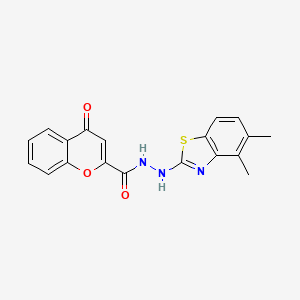
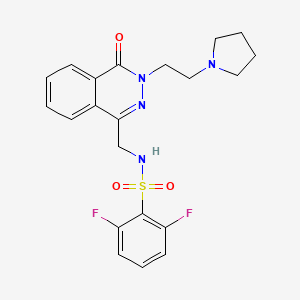


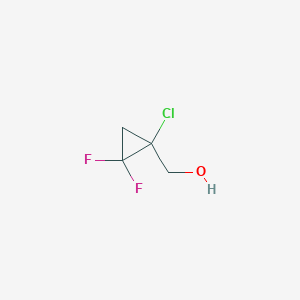
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

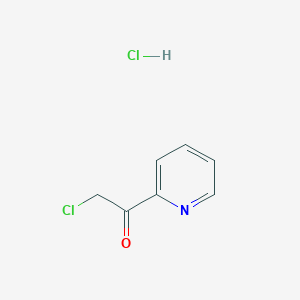
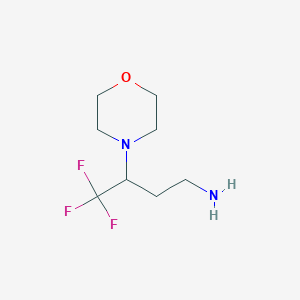
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)
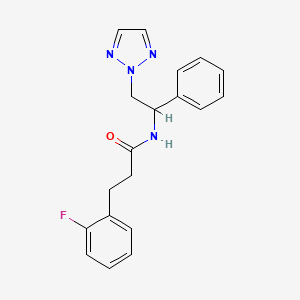

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)
